molecular formula C9H17N3O B13258001 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol

3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol

Cat. No.: B13258001
M. Wt: 183.25 g/mol
InChI Key: GNLNUBNXWDLLOF-UHFFFAOYSA-N
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Description

3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Preparation Methods

The synthesis of 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol involves several steps. One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with a suitable amine, followed by reduction and subsequent functional group transformations. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon .

Chemical Reactions Analysis

3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits significant antileishmanial and antimalarial activities, making it a potential candidate for drug development.

    Medicine: Due to its pharmacological properties, it is being studied for its potential therapeutic applications in treating diseases like leishmaniasis and malaria.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. For instance, in antileishmanial activity, it targets the enzyme dihydrofolate reductase-thymidylate synthase, inhibiting its function and leading to the death of the parasite. In antimalarial activity, it interferes with the heme detoxification process in Plasmodium species .

Comparison with Similar Compounds

Similar compounds to 3-amino-1-(1,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol include other pyrazole derivatives such as:

  • 3-amino-1-(1H-pyrazol-4-yl)-2-methylpropan-1-ol
  • 3-amino-1-(3,5-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol
  • 3-amino-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpropan-1-ol

These compounds share similar structural features but differ in the substitution pattern on the pyrazole ring, which can lead to variations in their pharmacological activities and chemical reactivity .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-1-(1,5-dimethylpyrazol-4-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-5-11-12(3)7(8)2/h5-6,9,13H,4,10H2,1-3H3

InChI Key

GNLNUBNXWDLLOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C(C)CN)O

Origin of Product

United States

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